molecular formula C18H13NO5 B5883435 4-nitrobenzyl 1-hydroxy-2-naphthoate

4-nitrobenzyl 1-hydroxy-2-naphthoate

Cat. No.: B5883435
M. Wt: 323.3 g/mol
InChI Key: IBYMMZRSUPQKJQ-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 1-hydroxy-2-naphthoate is an ester derivative of 1-hydroxy-2-naphthoic acid, where the hydroxyl group at the 1-position of the naphthalene ring is esterified with a 4-nitrobenzyl group. This compound has garnered attention in medicinal and biochemical research due to its unique redox-sensitive properties. Under hypoxic conditions, the 4-nitrobenzyl ester moiety undergoes reductive cleavage, releasing hydrophilic metabolites that can be trapped within cells. This mechanism has been exploited in the design of hypoxia-targeting probes for diagnostic imaging, such as ⁹⁹ᵐTc-labeled complexes used in SPECT/CT imaging .

The compound’s structure combines the aromatic rigidity of the naphthoate core with the electron-withdrawing nitro group, which influences its reactivity and metabolic stability. Below, we compare its structural, synthetic, and functional properties with related naphthoate derivatives.

Properties

IUPAC Name

(4-nitrophenyl)methyl 1-hydroxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17-15-4-2-1-3-13(15)7-10-16(17)18(21)24-11-12-5-8-14(9-6-12)19(22)23/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYMMZRSUPQKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ester Derivatives of 1-Hydroxy-2-Naphthoic Acid

4-Nitrobenzyl 1-Hydroxy-2-Naphthoate
  • Key Feature : The 4-nitrobenzyl group confers redox sensitivity. Under reductive conditions (e.g., in hypoxic tumor cells), the ester bond is cleaved, releasing a charged ⁹⁹ᵐTc complex that accumulates intracellularly .
  • Applications : Hypoxia-selective imaging probes, radiopharmaceuticals.
Phenyl 1-Hydroxy-2-Naphthoate (CAS 132-54-7)
  • Key Feature : A phenyl ester lacking the nitro group. The absence of redox-sensitive substituents results in greater stability under physiological conditions.
  • Applications : Liquid crystal intermediates, synthesis of anticancer agents, and optoelectronic materials .
Methyl 1-Bromo-2-Naphthoate
  • Key Feature : A methyl ester with a bromine substituent at the 1-position. The bromine enhances reactivity in cross-coupling reactions.
  • Applications : Ligand in coordination chemistry, precursor for pharmaceuticals like adapalene .
  • Comparison : The methyl group simplifies synthesis but lacks the functional versatility of nitrobenzyl or phenyl groups.

Sulfamoyl-Substituted 1-Hydroxy-2-Naphthoates

A series of sulfamoyl derivatives (e.g., compounds 3j–3n in ) highlight structural modifications impacting bioactivity:

Compound Substituent Yield (%) Key Property
3j 4-(4-Phenylpiperazinyl)sulfonyl 64 Selective enzyme inhibition
3k 4-(4-Benzylpiperazinyl)sulfonyl 71 Enhanced lipophilicity
3l N-Phenylsulfamoyl 80 High solubility in polar solvents
3m N-(2-Bromophenyl)sulfamoyl 68 Halogen-induced steric hindrance
  • Comparison with 4-Nitrobenzyl Ester : Sulfamoyl derivatives prioritize enzyme inhibition (e.g., targeting dioxygenases or kinases) over redox-sensitive applications. The nitrobenzyl group’s reductive cleavage mechanism is absent here, but sulfamoyl groups enable diverse interactions with biological targets .

Biodegradation Intermediates

1-Hydroxy-2-naphthoate is a central intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. Key comparisons include:

  • 2-Carboxybenzalpyruvate: The ring-cleavage product of 1-hydroxy-2-naphthoate, catalyzed by 1-hydroxy-2-naphthoate dioxygenase.
  • cis-1,2-Dihydro-1,2-dihydroxy-2-naphthoate : A proposed intermediate in 2-naphthoate catabolism, formed via dioxygenation. Unlike the ester derivatives, these metabolites are hydrophilic and funnel into central metabolic pathways (e.g., TCA cycle) .

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